molecular formula C16H14FNO3 B5685868 Ethyl 3-(4-fluorobenzamido)benzoate

Ethyl 3-(4-fluorobenzamido)benzoate

Cat. No.: B5685868
M. Wt: 287.28 g/mol
InChI Key: ZMQQGHMEANHACN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorobenzamido)benzoate is a benzoate ester derivative featuring a 4-fluorobenzamido substituent at the meta position (C3) of the benzene ring. This compound is synthesized via amide coupling between ethyl 3-aminobenzoate and 4-fluorobenzoyl chloride, followed by purification. Key characteristics include its crystalline solid state, moderate solubility in polar organic solvents, and distinct spectroscopic profiles (e.g., IR absorption for C=O and NH groups). Its structural design combines electron-withdrawing (fluorine) and hydrogen-bonding (amide) moieties, making it relevant in pharmaceutical and materials research .

Properties

IUPAC Name

ethyl 3-[(4-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQGHMEANHACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorobenzamido)benzoate typically involves the esterification of 3-(4-fluorobenzamido)benzoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(4-fluorobenzamido)benzoic acid.

    Reduction: Ethyl 3-(4-fluorobenzylamino)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluorobenzamido)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes. The fluorobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Para-Substituted Benzamido Analogs

Ethyl 3-(4-fluorobenzamido)benzoate differs from para-substituted analogs in both steric and electronic properties. Data from Iranian Journal of Pharmaceutical Research (2014) highlights para-substituted derivatives (Table 1):

Table 1: Physical Properties of Para-Substituted Ethyl Benzamido Benzoates

Compound Substituent (Position) Yield (%) Melting Point (°C) IR C=O Stretching (cm⁻¹) LC-MS (M+1)
Ethyl 4-benzamidobenzoate (3a) -H (para) 60 95–97 1720, 1670 270
Ethyl 4-(4-fluorobenzamido)benzoate (3b) -F (para) 65 90–92 1715, 1670 288
Ethyl 4-(4-chlorobenzamido)benzoate (3c) -Cl (para) 63 96–97 1730, 1690 304
  • hypothetical meta analog) due to disrupted crystal packing .
  • Electronic Effects : Fluorine’s electronegativity enhances the electron-withdrawing nature of the benzamido group, influencing reactivity in downstream applications (e.g., hydrolysis resistance compared to chloro analogs) .

Heterocyclic-Substituted Ethyl Benzoates

Compounds from Molecules (2011) feature ethyl 4-substituted benzoates with heterocyclic groups (e.g., pyridazin-3-yl, isoxazol-5-yl) (Table 2):

Table 2: Comparison with Heterocyclic-Substituted Analogs

Compound ID Substituent (Position) Key Functional Group Application Context
I-6230 4-(pyridazin-3-yl)phenethylamino (para) Pyridazine ring Anticancer research
I-6273 4-(methylisoxazol-5-yl)phenethylamino (para) Isoxazole ring Enzyme inhibition studies
Target Compound 3-(4-fluorobenzamido) (meta) Fluorinated benzamido Drug intermediate, materials
  • Functional Group Impact : The benzamido group in the target compound offers hydrogen-bonding capability, unlike heterocyclic substituents, which prioritize π-π stacking or hydrophobic interactions. This distinction affects bioavailability and target binding in medicinal chemistry .

Oxadiazole-Containing Derivatives

Ethyl 3- or 4-(1,2,4-oxadiazol-3-yl)benzoates () exhibit trifluoromethyl or bromodifluoromethyl groups. These derivatives are synthesized via cyclization of amidoximes, contrasting with the direct amide coupling used for the target compound. Key differences:

  • Synthetic Complexity : Oxadiazole formation requires harsh conditions (e.g., reflux with trifluoroacetic anhydride), whereas benzamido derivatives are synthesized under milder amide coupling protocols .
  • Electronic Properties : Oxadiazoles are stronger electron-deficient scaffolds compared to benzamido groups, making them suited for high-energy materials or radiopharmaceuticals (e.g., PET tracers) .

Amino-Substituted Ethyl Benzoates

Ethyl 4-(dimethylamino)benzoate () demonstrates how substituent electronics influence material properties:

  • Reactivity: The dimethylamino group (electron-donating) enhances polymerization efficiency in resins, whereas the fluorobenzamido group (electron-withdrawing) may reduce reactivity but improve thermal stability .
  • Applications : Fluorobenzamido derivatives are less explored in polymer chemistry but hold promise for UV-stable materials due to fluorine’s inertness .

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